Methyl red

Catalog No.
S586684
CAS No.
493-52-7
M.F
C15H15N3O2
M. Wt
269.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl red

CAS Number

493-52-7

Product Name

Methyl red

IUPAC Name

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C15H15N3O2/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20)

InChI Key

CEQFOVLGLXCDCX-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

Solubility

ALMOST INSOL IN WATER; SOL IN ALC & ACETIC ACID
SOL IN VERY HOT ACETONE, BENZENE; SOL IN CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER
SOL IN LIPIDS

Synonyms

C.I. Acid Red 2, methyl red, methyl red, sodium salt

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

pH Indicator in Analytical Chemistry

Specific Scientific Field: Analytical chemistry

Summary:

Methyl Red (MR) is widely used as a pH indicator in the pH range of 4.2 to 6.3. Its color changes depending on the pH of the solution it appears : Methyl Red (MR) is widely used as a pH indicator in the pH range of 4.2 to 6.3. Its color changes depending on the pH of the solution: it appears red in solutions with a pH less than 4.4 and yellow in solutions with a pH over 6.2. This property makes it valuable for assessing the acidity or alkalinity of a sample.

Experimental Procedure:

Results: The color transition of Methyl Red provides a visual indication of the pH level, aiding researchers in titrations, acid-base reactions, and other analytical procedures .

Biocarbon Adsorbent for Dye Removal

Specific Scientific Field: Environmental chemistry and materials science

Summary: Researchers have investigated the use of biocarbon adsorbents derived from waste materials (such as corn digest) for removing organic dyes from aqueous solutions. Methyl Red is one of the dyes studied.

Experimental Procedure:
Results:

Microbiological Identification

Specific Scientific Field: Microbiology

Summary: The Methyl Red test (MR test) is used to identify bacteria that produce stable acids via mixed acid fermentation of glucose. It relies on the ability of certain bacteria to convert glucose into acidic products.

Experimental Procedure:
Results:

Methyl red, chemically known as 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid, is an azo dye that appears as a dark red crystalline powder. It serves as a pH indicator, changing color based on the acidity or basicity of the solution: it turns red in acidic conditions (pH < 4.4) and yellow in neutral to basic conditions (pH > 6.2), with an orange hue in between . The compound has a pKa value of approximately 5.1, which defines its effective range as an indicator .

Methyl red undergoes ionization in aqueous solutions according to the following equilibrium reaction:

HMR(aq)H+(aq)+MR(aq)\text{HMR}(\text{aq})\rightleftarrows \text{H}^+(\text{aq})+\text{MR}^-(\text{aq})

In this reaction:

  • HMR represents the non-ionized form (red).
  • MR^- is the ionized form (yellow) that predominates in basic solutions .

The addition of strong acids like hydrochloric acid increases the concentration of hydrogen ions, shifting the equilibrium towards the non-ionized form and resulting in a color change to red. Conversely, adding strong bases like sodium hydroxide decreases hydrogen ion concentration, shifting the equilibrium towards the ionized form and turning the solution yellow .

Methyl red is utilized in microbiology for the methyl red test, which differentiates between various enteric bacteria based on their metabolic pathways. Bacteria that produce stable acids through mixed acid fermentation will lower the pH of their environment to below 4.4, resulting in a red color when methyl red is added. Examples of methyl-red positive bacteria include Escherichia coli and Proteus vulgaris, while Serratia marcescens and Enterobacter aerogenes are methyl-red negative .

Methyl red can be synthesized through a diazotization reaction involving anthranilic acid followed by coupling with dimethylaniline. This process typically involves:

  • Diazotization: Converting anthranilic acid into its diazonium salt.
  • Coupling: Reacting this diazonium salt with dimethylaniline to form methyl red .

Methyl red has several practical applications:

  • pH Indicator: Commonly used in titrations and laboratory experiments to determine acidity levels.
  • Microbiology: Employed in biochemical tests to identify bacterial species based on their fermentation capabilities.
  • Histopathology: Used to stain tissues to visualize acidic components .

Research indicates that methyl red can interact with various chemical species, enhancing its utility as a sensor for detecting specific compounds. For instance, it has been investigated for its potential role in detecting aldehyde emissions from fruits, showcasing its versatility beyond traditional applications .

Several compounds share structural or functional similarities with methyl red. Below are some comparable compounds:

Compound NameColor Change RangeUnique Features
Methyl orangepH 3.1 - 4.4Primarily used for titrations involving strong acids
Bromothymol bluepH 6.0 - 7.6Changes from yellow to blue; used in biological systems
PhenolphthaleinpH 8.0 - 10.0Colorless in acidic solutions; pink in basic solutions
Methyl violetpH range not definedUsed primarily as a biological stain

Uniqueness of Methyl Red

Methyl red's distinct feature lies in its effective range for detecting acidity (pH < 4.4), making it particularly valuable for identifying specific bacterial metabolic pathways compared to other indicators that may operate at higher pH levels or have different color transitions .

Physical Description

Violet crystals; [Sax]

Color/Form

GLISTENING, VIOLET CRYSTALS FROM TOLUENE
VIOLET OR RED PRISMS (TOLUENE OR BENZENE); NEEDLES (AQ ACETIC ACID); LEAF (DILUTED ALC)

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.116426730 g/mol

Monoisotopic Mass

269.116426730 g/mol

Heavy Atom Count

20

Melting Point

181-182 °C

UNII

69083AX1ZX

Related CAS

845-10-3 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 14 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 6 of 20 companies with hazard statement code(s):;
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Vapor Pressure

0.00000014 [mmHg]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

493-52-7

Absorption Distribution and Excretion

METHYL RED IS BOUND TO BOVINE SERUM ALBUMIN...

Metabolism Metabolites

METHYL RED IN MICRO-ORGANISM /WAS METABOLIZED TO/ ANTHRANILIC ACID & N,N-DIMETHYL-P-PHENYLENEDIAMINE. SCHELINE RR, ACTA PHARMAC TOX, 26, 332 (1968). GINGELL R, XENOBIOTICA, 3, 165 (1973).

Wikipedia

Methyl_red

Methods of Manufacturing

BY DIAZOTIZATION OF ANTHRANILIC ACID & COUPLING WITH DIMETHYLANILINE: CLARKE, KIRNER, ORG SYN 2, 47 (1922).

General Manufacturing Information

Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-: ACTIVE
METHYL RED /INDICATOR/ IS EASILY REDUCED, THEREBY LOSING ITS COLOR, & READINGS SHOULD BE MADE PROMPTLY. IT IS GRADUALLY BEING REPLACED BY SULFONPHTHALEIN INDICATORS, SUCH AS BROMCRESOL GREEN, WHICH ARE MORE STABLE & EXHIBIT SHARPER CHANGE IN COLOR.
METHYL RED WAS FIRST SYNTHESIZED BY E RUPP & R LOOSE IN 1908... PRODN...IN US WAS FIRST REPORTED IN 1921...BUT IT IS NOT NOW PRODUCED IN THAT COUNTRY... IT IS PROBABLY NOT CURRENTLY PRODUCED ON LARGE SCALE IN WESTERN EUROPE OR JAPAN. ... DEUTSCHE FORSCHUNGSGEMEINSCHAFT...REPORTED...NOT APPROVED FOR FOOD USE...
METHYL RED-BROMOTHYMOL BLUE REAGENT IS COMBINATION OF INDICATOR DYES USED TO TEST PH OF URINE. CELLULOSE STRIPS IMPREGNATED WITH COMBINATION REAGENT CHANGE IN COLOR FROM RED TO BLUE DEPENDING UPON PH OF URINE SAMPLE. /METHYL RED-BROMOTHYMOL BLUE REAGENT/
20.101(B), 46.014(E), 50.014(A). METHYL RED INDICATOR /USED IN PROCEDURES FOLLOWED IN DETERMINATION OF CHOLESTEROL IN EGGS & EGG PRODUCTS, TOTAL SULFUROUS ACID IN FOOD ADDITIVES: DIRECT & AS DIAGNOSTIC REAGENT & AID IN STANDARDIZATION OF SOLN/
IN VITRO DIAGNOSTIC AID (PH OF URINE) /PRC: FORMER USE/.

Interactions

INDOXYL SULFATE DECR BINDING OF O-METHYL RED TO HUMAN SERUM ALBUMIN. LAURIC ACID & MYRISTIC ACID BOTH DECR O-METHYL RED BINDING, SUGGESTING THAT FATTY ACIDS MAY BE INVOLVED IN DECR DRUG BINDING WHICH OCCURS IN UREMIA.

Dates

Modify: 2023-08-15

Purification, characterization, and crystal structure of YhdA-type azoreductase from Bacillus velezensis

Amit Bafana, Farha Khan, Kaza Suguna
PMID: 33289153   DOI: 10.1002/prot.26032

Abstract

Azoreductases are being extensively investigated for their ability to initiate degradation of recalcitrant azo dyes through reduction of azo bonds. There is great interest in studying their diversity, structure, and function to facilitate better understanding and effective application. Current study reports azoreductase enzyme from Bacillus velezensis, which showed 69.5% identity to the Bacillus subtilis azoreductase YhdA. The enzyme was homotetrameric and molecular weight of each subunit was 20 kDa. It decolorized azo dyes with different structures. The V
for decolorization of congo red, methyl orange and methyl red was 14.7, 28.6, and 77.9 nmol/min/mg, respectively. The enzyme contained FMN as cofactor and used NADPH as the favored co-substrate. It was oxygen-insensitive, but the presence of reducing agents enhanced its activity, which is a new finding. The azoreductase expression in B. velezensis was found to be unaffected by addition of azo dyes, although azo dyes are known to induce azoreductase expression in few organisms. The enzyme was thermostable with melting temperature of 89.5°C and functioned in wide temperature range. Further, the enzyme was crystallized and its structure was solved. The structural basis of its functional attributes is discussed. In our knowledge, this is the first report on characterization of azoreductase enzyme from B. velezensis.


Selective sorptive removal of Methyl Red from individual and binary component solutions by mesoporous organosilicas of MCM-41 type

Nadiia V Roik, Lyudmila A Belyakova, Marina O Dziazko
PMID: 33183717   DOI: 10.1016/j.jes.2020.04.027

Abstract

Organosilicas with chemically immobilized 3-aminopropyl and Methyl Red-containing surface groups were prepared by sol-gel condensation of tetraethyl orthosilicate and (3-aminopropyl)triethoxysilane in the presence of dye as part of the mixed micelles or dye-containing silane as silica source. The hexagonally arranged mesoporous structure of synthesized materials was confirmed by low-temperature nitrogen adsorption-desorption, x-ray diffraction, and TEM studies. Chemical composition of MCM-41-type organosilicas was established by FT-IR spectroscopy and chemical analysis of surface layer. Sorption of Methyl Red by organosilicas was studied from diluted phosphate buffer solutions in dependence of medium pH, duration of contact, and equilibrium concentration of dye. It was found that effective removal of Methyl Red takes place at pH values within a range of 2.5-5. Kinetic curves of Methyl Red sorption on organosilicas were analyzed by the Lagergren, Ho-McKey, and Weber-Morris kinetic models. It was found that the pseudo-second-order model fits the kinetics of Methyl Red sorption on all synthesized materials and the intraparticle diffusion is not the only one mechanism controlling the rate of Methyl Red sorptive removal. The parameters of equilibrium sorption of Methyl Red on organosilicas of MCM-41 type were calculated using Langmuir, Freundlich, Redlich-Peterson, and Brunauer-Emmett-Teller models. Sorption of acid dyes with geometry similar or substantially different from Methyl Red on mesoporous silicas was studied from single and binary component mixtures in aqueous solutions with pH 4.8 and 5.5. It was found that selective sorption process is highly dependent on the structural characteristics and protolytic state of silica surface as well as acid dye.


Biodegradation and decolourization of methyl red by

Cui Ying Hu, Hong Ying Cheng, Xue Mei Yao, Liang Zhi Li, Heng Wei Liu, Wei Qiang Guo, Li Shi Yan, Jiao Long Fu
PMID: 33226883   DOI: 10.1080/10826068.2020.1848868

Abstract

Azo dyes constitute a significant environmental burden due to its toxicity, carcinogenicity, and hard biodegradation. The report here is focused on the decolorization and degradation treatment of azo dye methyl red (MR). Decolorization of MR using
LH1 isolated from activated sludge was investigated. The maximum decolorization rate of 92.3% was obtained under the optimized conditions of sucrose as carbon source, 5d incubation age, pH 6.0, 140 mg/L initial concentration of MR and 2.5 g/L initial concentration of NaNO
. Biodegradation products of MR were investigated using HPLC-MS, FTIR, and GC-MS assays. It was revealed the three bonds of -C-N = in MR aromatic nucleus were disrupted, and benzoic acid was detected. Micronucleus test with
L. and
L. demonstrated that MCN‰ (micronucleus permillage) of MR metabolites was less than MR solution. These findings provided evidence that
LH1 is a candidate for MR degradation in industrial wastewater treatment.


Phytoremediation of azo dye methyl red by macroalgae Chara vulgaris L.: kinetic and equilibrium studies

Pooja Mahajan, Jyotsna Kaushal
PMID: 32363459   DOI: 10.1007/s11356-020-08977-w

Abstract

Phytoremediation is an innovative, eco-friendly, and solar-driven technique, which becomes a well-known alternative solution for remediation of hazardous dyes from wastewater. In present research work, potential of a submerged fresh water macroalgae Chara vulgaris L. (C. vulgaris) examined for removal of acidic azo dye methyl red (MR) in its solution form. A series of experiments were done with C. vulgaris to predict the effects of different parameters viz. contact time, initial dye concentration, amount of macroalgae, and pH. The increase in initial dye concentration directly impacts on the potential of macroalgae. The decolorization percentage declined with increase in initial dye concentration. The equilibrium condition was found to achieve after contact time of approximately 48 h. The decolorization of MR dye was found to be favorable at pH 5. The macroalgae was successfully utilized repeatedly with MR for eight cycles in batch experiments. The kinetics of phytoremediation of MR dye was studied with help of pseudo-first-order, pseudo-second-order, and Elovich kinetic models and the results were well suited to pseudo-second-order kinetic model with the correlation value R
≥ 0.99. In addition, the experimental data was also assessed by using Langmuir and Freundlich adsorption equilibrium isotherms. The results of phytoremediation data was found to be in favor of Freundlich equilibrium isotherm which having the correlation value R
≥ 0.977. The intraparticle diffusion model also studied to interpret the macroalgae phytoremediation mechanism for phytoremediation of MR. The surface interactions of C. vulgaris were investigated before and after the removal of dye with Fourier transform-infrared spectroscopy (FTIR) technique. On the basis of these studies, a hypothetical mechanism has also been proposed to depict the phytoremediation of acidic azo dye by C. vulgaris.


FRET-based fluorescent nanoprobe platform for sorting of active microorganisms by functional properties

Yeshen Luo, Fei Liu, Enze Li, Yun Fang, Gang Zhao, Xin Dai, Jianjun Li, Bin Wang, Meiying Xu, Bing Liao, Guoping Sun
PMID: 31706173   DOI: 10.1016/j.bios.2019.111832

Abstract

Fluorescence-activated cell sorting (FACS) has rarely been applied to screening of microorganisms because of poor detection resolution, which is compromised by poor stability, toxicity, or interference from background fluorescence of the fluorescence sensors used. Here, a fluorescence-based rapid high-throughput cell sorting method was first developed using a fluorescence resonance energy transfer (FRET) fluorescent nanoprobe NP-RA, which was constructed by coating a silica nanoparticle with Rhodamine B and methyl-red (an azo dye). Rhodamine B (inner layer) is the FRET donor and methyl-red (outer layer) is the acceptor. This ready-to-use NP-RA is non-fluorescent, but fluoresces once the outer layer is degraded by microorganisms. In our experiment, NP-RA was ultrasensitive to model strain Shewanella decolorationis S12, showing a broad detection range from 8.0 cfu/mL to 8.7 × 10
cfu/mL under confocal laser scanning microscopy, and from 1.1 × 10
to 9.36 × 10
cfu/mL under a fluorometer. In addition, NP-RA bioimaging can clearly identify other azo-respiring cells in the microbial community, including Bosea thiooxidans DSM 9653 and Lysinibacillus pakistanensis NCCP-54. Furthermore, the fluorescent probe NP-RA is compatible with downstream FACS so that azo-respiring cells can be rapidly sorted out directly from an artificial microbial community. To our knowledge, no fluorescent nanoprobe has yet been designed for tracking and sorting azo-respiration functional microorganisms.


Carpogenic ZnO nanoparticles: amplified nanophotocatalytic and antimicrobial action

Khuram Shahzad Ahmad, Shaan Bibi Jaffri
PMID: 31051445   DOI: 10.1049/iet-nbt.2018.5006

Abstract

This investigation has for the first time utilised environmental resource
seed extract phytochemicals for the green synthesis of carpogenic ZnO nanoparticles (NPs). Spherical morphology and size range of 56.57-107.70 nm at variable calcination temperatures without the use of any external reducing agent was obtained. The synthesised NPs exhibited hexagonal wurtzite geometry with an average crystal size 5.62 nm and a band gap of 3.4 eV. Carpogenic NPs were investigated for optical, compositional, morphological, and phytochemical make up via ultraviolet spectroscopy (UV-Vis), Fourier transform infrared analysis, X-ray powder diffraction, scanning electron microscopy, and gas chromatography and mass spectrometry. Carpogenic NPs degraded methyl red up to 83% with pseudo-first-order degradation kinetics (
= 0.88) in 18 min signifying their remediation role in environment in conformity with all principles of green chemistry. Photocatalytic assays were performed in direct solar irradiance. Nine pathogens of biomedical and agricultural significance having multi-drug resistance were inhibited in vitro via the Kirby-Bauer disc diffusion assay. The enhanced photocatalytic and antimicrobial inhibition not only makes carpogenic ZnO NPs a future photo-degradative candidate for environmental remediation but also a nanofertiliser, nanofungicide, and nanobactericide synthesised via bioinspired, biomimetic, green, and unprecedented route.


Biochemical characterization of a novel azoreductase from Streptomyces sp.: Application in eco-friendly decolorization of azo dye wastewater

Hao Dong, Tianyuan Guo, Wenxue Zhang, Hanjie Ying, Ping Wang, Yibing Wang, Yong Chen
PMID: 31449862   DOI: 10.1016/j.ijbiomac.2019.08.196

Abstract

Azo dyes are the most widely applied chemical dyes that have also raised great concerns for environmental contamination and human health issues. There has been a growing interest in discovering bioremediation methods to degrade azo dyes for environmental and economic purposes. Azoreductases are key enzymes evolved in nature capable of degrading azo dyes. The current work reports the identification, expression, and properties of a novel azoreductase (AzoRed2) from Streptomyces sp. S27 which shows an excellent stability against pH change and organic solvents. To overcome the requirements of coenzyme while degrading azo dyes, we introduced a coenzyme regeneration enzyme, Bacillus subtilis glucose 1-dehydrogenase (BsGDH), to construct a recycling system in living cells. The whole-cell biocatalyst containing AzoRed2 and BsGDH was used to degrade a representative azo dye methyl red. The degradation rate of methyl red was up to 99% in 120 min with high substrate concentration (250 μM) and no external coenzyme added. The degradation rate was still 98% in the third batch trial. To sum up, a novel azoreductase with good properties was found, which was applied to construct whole-cell biocatalyst. Both the enzymes and whole-cell biocatalysts are good candidates for the industrial wastewater treatment and environmental restoration.


Preparation, and structural of new NiS-SiO

Mojgan Hosseini, Nafiseh Fazelian, Ali Fakhri, Hesam Kamyab, Krishna Kumar Yadav, Shreeshivadasan Chelliapan
PMID: 30953914   DOI: 10.1016/j.jphotobiol.2019.03.016

Abstract

NiS-SiO
and Cr
S
-TiO
synthesized by Ultrasound-Microwave method was tested for the photo-degradation of methyl red as azo dye under ultraviolet (UV) light. The structure and morphology of the synthesized materials were examined through scanning electron microscopy, X-ray diffraction and photoelectron spectroscopy, energy-dispersive spectroscopy, dynamic light scattering and the band gap energy differences were determined through diffuse reflectance spectroscopy (DRS). The crystallite size and band gap values of SiO
, TiO
, NiS-SiO
and Cr
S
-TiO
-1 were obtained from XRD and UV-vis DRS analysis and found insignificant 44.22, 54.11, and 57.11 nm, and 8.9, 3.2, 3.0, 2.7 eV, respectively. The NiS-SiO
and Cr
S
-TiO
nanocomposites exhibited good stability and catalytic performance in the azo dye degradation; the composite provides a complete degradation after 50 min under UV irradiation. The effects of different quencher compounds on the Methyl red dye degradation were also investigated. The result for this experiment shows the system without the quencher was highly degradation of Methyl red. The antibacterial influence of the SiO
, TiO
, NiS-SiO
and Cr
S
-TiO
-1 were studied versus two species bacteria. The antifungal performance of this nanoparticle was analyzed versus two species fungi as the C. albicans and P. funiculosum. Biological data demonstrated that the prepared catalyst has great bactericidal and fungicidal properties.


Sequential photocatalysis and biological treatment for the enhanced degradation of the persistent azo dye methyl red

Tatoba R Waghmode, Mayur B Kurade, Ramchandra T Sapkal, Chandrakant H Bhosale, Byong-Hun Jeon, Sanjay P Govindwar
PMID: 30849565   DOI: 10.1016/j.jhazmat.2019.03.004

Abstract

A combination of photocatalysis and biodegradation is a promising approach for the removal of xenobiotic organic compounds from wastewater, since photocatalysis cleaves the molecules into simpler intermediates that are later mineralized by microorganisms. Sequential photocatalytic and biological treatment (SPABT) consisting of ZnO as a photocatalyst and a microbial consortium (Galactomyces geotrichum and Brevibaccilus laterosporus) enhanced the degradation of a model textile dye, methyl red (MR). SPABT completely decolorized 500 mg MR/L within 4 h. Biotreatment alone required 6 h for 100% decolorization. A maximum of 70% decolorization was achieved with the photocatalytic treatment but reductions in COD and toxicity were not adequate. Significant elevated activities of enzymes, including azo reductase, laccase and veratryl alcohol oxidase, were observed in the microbial consortium after exposure of MR. The degradation pathway and products of MR varied with treatment applied. The persistent azo bond was cleaved by following photocatalytic treatment with the microbial biotreatment. Tests with Sorghum vulgare and Phaseolus mungo indicated the products obtained by SPABT were non-phytotoxic.


Ultrafast and simultaneous removal of anionic and cationic dyes by nanodiamond/UiO-66 hybrid nanocomposite

Hossein Molavi, Milad Neshastehgar, Akbar Shojaei, Hossein Ghashghaeinejad
PMID: 32069713   DOI: 10.1016/j.chemosphere.2020.125882

Abstract

In this research, UiO-66 and its composite nanoparticles with thermally oxidized nanodiamond (OND) were synthesized via a simple solvothermal method and utilized as solid adsorbent for the removal of anionic methyl red (MR) dye and cationic malachite green (MG) dye from contaminated water. The synthesized adsorbents were analyzed by Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), field emission scanning electron microscopy (FESEM), thermogravimetric analysis (TGA), N
adsorption-desorption, and zeta potential analyzer. The influences of various factors such as initial concentrations of the dyes, adsorption process time, solution pH, solution temperature and ionic strength on adsorption behavior of MR dye onto OND-UiO hybrid nanoparticle were investigated. The adsorption of MR onto OND-UiO hybrid nanoparticle could be well described by Langmuir isotherm model. Meanwhile, pseudo-second order kinetic model was found to be suitable for illustration of adsorption kinetics of MR onto OND-UiO. Thermodynamic investigation suggested that the adsorption process was spontaneous and endothermic, and controlled by an entropy change instead of enthalpy effect. The experimental adsorption results indicated that OND-UiO hybrid nanoparticle could simultaneously adsorb 59% of MR and 43% of MG from the mixture of both dyes in only 2 min showing synergistic effect compared with single UiO-66 and OND nanoparticles in terms of adsorption rate and removal capacity of anionic dyes. The appropriate removal efficiency, rapid adsorption kinetic, high water stability, and good reusability make OND-UiO hybrid nanoparticle attractive candidate for simultaneously removal of both anionic MR and cationic MG dyes from wastewater.


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